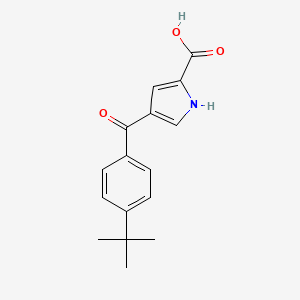

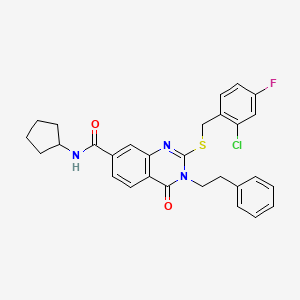

![molecular formula C19H22N2O2 B3008145 3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol CAS No. 500149-07-5](/img/structure/B3008145.png)

3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol" is a benzimidazole derivative, a class of compounds known for their diverse biological activities. Benzimidazoles have been studied extensively due to their antibacterial, antifungal, antimicrobial, antiprotozoal, antihelmintic activities, and their role as inhibitors of type I DNA topoisomerases . They are also explored for their potential in treating obesity by acting as neuropeptide Y Y1 receptor antagonists , and for their anion transport capabilities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For instance, the synthesis of 1-(1H-benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one was achieved using microwave irradiation, starting from 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide and reacting with trichloroacetic acid . Similarly, a series of 3-(5-substituted benzimidazol-2-yl)-5-arylisoxazolines were synthesized from 2-acetyl benzimidazoles and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one was confirmed through single-crystal X-ray diffraction analysis . The molecular geometry and intermolecular interactions within the crystal were further supported by DFT calculations and Hirshfeld surface analysis.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including the formation of complexes with metals. For instance, a benzimidazole derivative and its copper(II) complex were synthesized and used as a fluorescent sensor for dopamine . The ligand's ability to form complexes with metals can be exploited in sensor applications and other chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as melting points, solubility, and stability, can be influenced by the nature and position of substituents on the benzimidazole moiety. Alkylated benzimidazoles have been designed and synthesized with specific substituents to enhance their antiviral properties against HIV and yellow fever virus . The physicochemical parameters and drug-like properties of these compounds were assessed, and their activity was correlated with the nature – polar or non-polar – and position of the substituent.

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Approaches and DNA Interaction

Benzimidazole derivatives have been synthesized and evaluated for their ability to bind DNA and induce cytotoxic effects. For instance, compounds exhibiting substantial in vitro cytotoxic effects against various cancer cell lines, such as lung, breast, and cervical cancers, have been developed. These compounds bind to DNA through intercalative modes, influencing their biological activities (Anup Paul et al., 2015).

Topoisomerase Inhibition

Certain benzimidazole derivatives act as inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition presents a pathway for anticancer therapy, as these compounds can potentially disrupt the cell cycle of cancer cells (A. S. Alpan et al., 2007).

Catalytic Applications

Research into ionic liquid-based Ru(II)–phosphinite compounds has shown promising results in the transfer hydrogenation of various ketones, demonstrating the versatility of benzimidazole derivatives in catalytic applications (M. Aydemir et al., 2014).

Antimicrobial Activity

The synthesis of benzimidazole derivatives has also been geared towards evaluating their antimicrobial properties. These compounds have shown promising activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus, highlighting their potential as novel antimicrobial agents (Salahuddin et al., 2017).

Anticancer and Antiviral Activities

Beyond the aforementioned applications, benzimidazole derivatives have been explored for their anticancer and antiviral activities. For instance, alkylated benzimidazole derivatives have been studied for their anti-HIV and broad-spectrum antiviral properties, demonstrating the potential of these compounds in treating viral infections and cancer (R. Srivastava et al., 2020).

Future Directions

properties

IUPAC Name |

3-[1-(3-phenoxypropyl)benzimidazol-2-yl]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-14-6-12-19-20-17-10-4-5-11-18(17)21(19)13-7-15-23-16-8-2-1-3-9-16/h1-5,8-11,22H,6-7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBYENONDALZJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

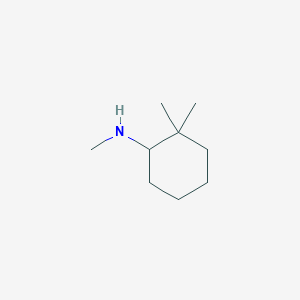

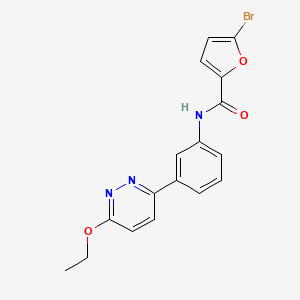

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B3008064.png)

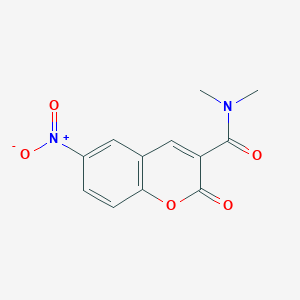

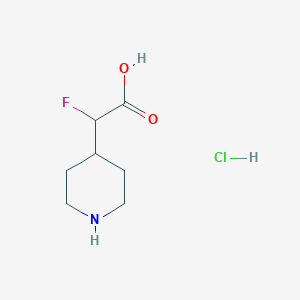

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B3008066.png)

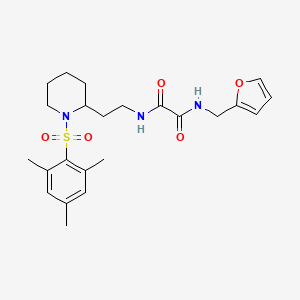

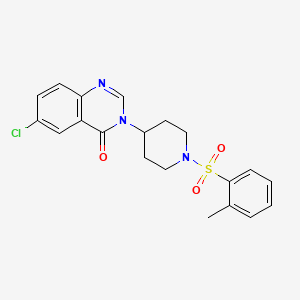

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)

![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)